molecular formula C14H20ClNO4 B2549875 Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride CAS No. 1172366-78-7

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride

Cat. No.: B2549875
CAS No.: 1172366-78-7
M. Wt: 301.77
InChI Key: SEDWDGKSQQQPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C14H19NO4·HCl and a molecular weight of 301.77 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane (DCM) under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives.

Scientific Research Applications

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Uniqueness

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2;/h6-7,11,15H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDWDGKSQQQPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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